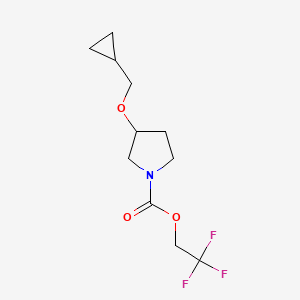

2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a chemical compound characterized by its trifluoroethyl group and cyclopropylmethoxy moiety attached to a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Nucleophilic Substitution: Reacting a suitable pyrrolidine derivative with 2,2,2-trifluoroethyl chloroformate under basic conditions.

Esterification: Reacting 3-(cyclopropylmethoxy)pyrrolidine with trifluoroacetic anhydride in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the trifluoroethyl group.

Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Amides and other substituted pyrrolidines.

Chemistry:

Catalyst Development: The compound can be used as a precursor for catalysts in organic synthesis.

Ligand Design: It serves as a ligand in coordination chemistry, aiding in the formation of metal complexes.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

Drug Design: It can be used in the design of new pharmaceuticals due to its bioactive properties.

Medicine:

Therapeutic Agents: The compound's derivatives may be explored for their therapeutic potential in treating various diseases.

Diagnostic Tools: It can be used in the development of diagnostic agents for medical imaging.

Industry:

Material Science: The compound can be incorporated into materials to enhance their properties, such as thermal stability and chemical resistance.

Agriculture: It may be used in the formulation of pesticides and herbicides.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact mechanism depends on the biological context and the specific derivatives involved.

Comparación Con Compuestos Similares

2,2,2-Trifluoroethyl Acrylate: Similar in structure but lacks the pyrrolidine ring.

3-(Cyclopropylmethoxy)pyrrolidine-1-carboxylate: Lacks the trifluoroethyl group.

Trifluoroethyl Methacrylate: Similar trifluoroethyl group but different backbone.

Uniqueness: 2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is unique due to its combination of trifluoroethyl and cyclopropylmethoxy groups on a pyrrolidine ring, which imparts distinct chemical and biological properties compared to its similar compounds.

Actividad Biológica

2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a novel compound of interest in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. The trifluoroethyl group contributes to increased lipophilicity and metabolic stability, while the pyrrolidine ring and cyclopropylmethoxy substituent offer potential for diverse pharmacological applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Formula : C10H12F3N1O2

- Molecular Weight : 239.21 g/mol

- IUPAC Name : this compound

The presence of the trifluoroethyl group is significant for enhancing binding affinity to biological targets due to increased hydrophobic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Similar compounds have been shown to modulate various pathways, including those relevant to neuropharmacology and oncology. The trifluoroethyl moiety enhances the compound's ability to penetrate biological membranes and interact with intracellular targets.

Therapeutic Applications

Research indicates that this compound may exhibit potential in several therapeutic areas:

- Neuropharmacology : Compounds with similar structures have been reported to influence neurotransmitter systems, potentially offering treatment avenues for neurological disorders.

- Antimicrobial Activity : The pyrrolidine derivatives have shown promise against Gram-positive bacteria and biofilm formation, suggesting potential applications in treating resistant infections .

Antimicrobial Studies

A study investigating various pyrrolidine derivatives found that modifications similar to those in this compound significantly enhanced antimicrobial properties. For example:

| Compound | MIC (μg/mL) | MBEC (μg/mL) | Activity Type |

|---|---|---|---|

| Dimer 30 | 4 | 512 | Bactericidal |

| Vancomycin | 512 | 2048 | Bactericidal |

These results suggest that the structural features of pyrrolidine derivatives can be optimized for enhanced efficacy against bacterial biofilms .

Neuropharmacological Effects

Another research article highlighted the role of pyrrolidine compounds in modulating neurotransmitter activity. The findings indicated that compounds with similar structures could potentially act as selective modulators of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.

Synthesis and Analytical Techniques

The synthesis of this compound involves several synthetic routes that require precise control over reaction conditions:

- Starting Materials : Appropriate precursors are selected based on desired functional groups.

- Reaction Conditions : Temperature, time, and solvent choice are critical for optimizing yield and purity.

- Analytical Confirmation : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO3/c12-11(13,14)7-18-10(16)15-4-3-9(5-15)17-6-8-1-2-8/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCAYMHWRIUDOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.